molecular formula C21H18Cl2N2O3S B5093969 N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide CAS No. 5671-70-5

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide

Cat. No.: B5093969
CAS No.: 5671-70-5
M. Wt: 449.3 g/mol
InChI Key: HSUAVFSBJDODNG-UHFFFAOYSA-N
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Description

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a dichlorocarbazole moiety linked via a 2-hydroxypropyl chain. The hydroxypropyl spacer may improve solubility and pharmacokinetic behavior compared to unmodified carbazole derivatives.

Properties

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUAVFSBJDODNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386356
Record name N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-70-5
Record name N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide and related benzenesulfonamide derivatives, focusing on structural features, physicochemical properties, and inferred biological activities.

Compound Name Key Structural Features Physicochemical Properties Potential Applications
This compound Dichlorocarbazole core, hydroxypropyl linker, benzenesulfonamide terminus Moderate lipophilicity (Cl groups balance polar hydroxy/sulfonamide); likely pH-sensitive Anticancer (carbazole DNA intercalation), kinase/carbonic anhydrase inhibition (sulfonamide)
[52026-59-2] : Benzenesulfonamide with perfluorinated ether and triethoxysilyl Pentafluoroethyl, triethoxysilyl, and perfluorinated ether substituents High lipophilicity (fluorinated chains); hydrolytic stability (silyl ether) Surfactants, coatings, or materials science (fluorine/silicon synergy)
[93819-97-7] : N,N-bis(2-hydroxyethyl)-modified benzenesulfonamide Bis(2-hydroxyethyl) amines, perfluorinated ether Amphiphilic (hydroxyethyl groups enhance water solubility); fluorinated regions increase stability Drug delivery systems, fluorinated prodrugs
[69013-34-9] : N-methyl/N-phosphonooxyethyl benzenesulfonamide Methyl and phosphonooxyethyl groups, perfluorinated ether Polar (phosphonate group); fluorinated regions enhance membrane permeability Antiviral or antibacterial agents (phosphonate for targeting pathogens)

Structural and Functional Insights

  • Electron-Withdrawing Substituents : The dichlorocarbazole group in the target compound contrasts with the perfluorinated chains in analogs. Chlorine atoms may enhance binding to aromatic residues in proteins, while fluorine in analogs improves metabolic stability and lipophilicity .
  • Solubility: The hydroxypropyl and sulfonamide groups may confer better aqueous solubility than fully fluorinated analogs, which are highly lipophilic and suited for nonpolar environments .

Biological Activity

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide, commonly referred to as DCAP, is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C19H22Cl2N2O4
  • CAS Number: 500015-20-3
  • Molar Mass: 413.3 g/mol
  • Appearance: White to beige powder
  • Solubility: Soluble in DMSO (5 mg/mL) when warmed

The compound features a 3,6-dichlorocarbazole moiety linked to a benzenesulfonamide group through a hydroxypropyl spacer. This unique structure is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of DCAP as an antitumor agent. For instance, a benzenesulfonamide analogue related to DCAP demonstrated significant inhibitory effects on ovarian cancer cell lines. The mechanism involves the modulation of apoptotic pathways, particularly the inhibition of the pro-apoptotic protein Bax, which is crucial for regulating cell death in cancer cells .

Enzyme Inhibition

DCAP has shown promising results in inhibiting various enzymes associated with skin aging and other biological processes:

  • Tyrosinase Inhibition: Tyrosinase is pivotal in melanin production. Compounds similar to DCAP have been reported to exhibit inhibitory activity against tyrosinase, which can be beneficial in treating hyperpigmentation disorders .
  • Collagenase and Elastase Inhibition: Studies indicate that related compounds can inhibit collagenase and elastase, enzymes that degrade collagen and elastin in the skin, thereby contributing to skin aging .

Case Studies and Research Findings

  • Antitumor Efficacy : A study reported that DCAP exhibited IC50 values indicating effective inhibition of ovarian cancer cell proliferation. The compound's ability to modulate Bax activity suggests its potential as a therapeutic agent against cancers characterized by dysregulated apoptosis .
  • Skin Aging Models : In vitro studies have demonstrated that compounds structurally related to DCAP effectively inhibit key enzymes involved in skin aging. For example, dual inhibitors targeting both tyrosinase and collagenase were identified, showing promise for anti-aging formulations .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Target Enzyme
DCAPC19H22Cl2N2O4TBDTyrosinase
Compound AC18H20N2O41.05Tyrosinase
Compound BC20H24N2O5123.4Collagenase

Q & A

Q. What are the key synthetic routes for synthesizing N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Carbazole functionalization : Introduce dichloro substituents at positions 3 and 6 of the carbazole core via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) .

Hydroxypropyl linkage : React the dichlorocarbazole with epichlorohydrin under basic conditions to form the 2-hydroxypropyl chain.

Sulfonamide coupling : Attach the benzenesulfonamide moiety via nucleophilic substitution, using triethylamine as a base in anhydrous DCM or DMF .

  • Critical Parameters :
  • Temperature control (<60°C) to prevent side reactions.
  • Solvent selection (e.g., DMF for solubility, DCM for phase separation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and linkage integrity .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
  • X-ray Diffraction (XRD) : For crystalline structure determination .

Advanced Research Questions

Q. How can molecular docking predict this compound’s interaction with biological targets?

  • Methodological Answer : Computational workflows include:

Target Selection : Prioritize kinases (e.g., PI3K) or receptors linked to carbazole/sulfonamide bioactivity .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian or Avogadro (MMFF94 force field) .

Docking Software : Use AutoDock Vina or Schrödinger Glide.

  • Protocol :
  • Generate grid boxes around target active sites.
  • Run 50 docking poses, ranked by binding affinity (ΔG).
  • Validation : Compare results with known inhibitors (e.g., wortmannin for PI3K) .
  • Analysis Tools : Multiwfn for electrostatic potential mapping to identify key interaction regions .

Q. What in vitro assays are suitable for evaluating cytotoxicity and mechanism of action?

  • Methodological Answer :
  • Sulforhodamine B (SRB) Assay :

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (1,000 cells/well).

Treat with compound (0.1–100 µM, 72h).

Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .

  • Data Interpretation : IC₅₀ values <10 µM suggest potent cytotoxicity.
  • Mechanistic Follow-Up :
  • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) .
  • Flow Cytometry : Quantify cell cycle arrest (propidium iodide staining) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modification Strategies :
  • Carbazole Core : Replace Cl with Br/CF₃ to enhance lipophilicity .
  • Sulfonamide Group : Introduce methyl/methoxy groups on the benzene ring to alter steric effects .
  • Testing Framework :

Synthesize derivatives using parallel combinatorial chemistry.

Screen against kinase panels (e.g., Eurofins KinaseProfiler™).

Correlate substituent effects with IC₅₀ values using QSAR models (e.g., CoMFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.